![molecular formula C14H26O2 B2624716 2-[4-(4-Methylpentyl)cyclohexyl]acetic acid CAS No. 74603-20-6](/img/structure/B2624716.png)
2-[4-(4-Methylpentyl)cyclohexyl]acetic acid
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Overview
Description
2-[4-(4-Methylpentyl)cyclohexyl]acetic acid, commonly known as CP 55,940, is a synthetic cannabinoid that has been extensively studied for its potential use in the field of medicine. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a wide range of biological effects.
Mechanism of Action
CP 55,940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body, and are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory responses, and the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP 55,940 is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This makes it an ideal tool for studying the physiological and biochemical effects of these receptors. However, its potency also presents a challenge, as it can be difficult to control the dose and avoid potential side effects.
Future Directions
There are many potential directions for future research on CP 55,940. One area of interest is the development of new synthetic cannabinoids that are more selective and less potent than CP 55,940. Another area of interest is the investigation of the potential therapeutic applications of CP 55,940 in the treatment of various medical conditions. Finally, there is a need for further research into the long-term effects of CP 55,940 on the body, particularly with regard to its potential for abuse and addiction.
Synthesis Methods
CP 55,940 can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions, as well as through the use of Grignard reagents. The synthesis of CP 55,940 is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
CP 55,940 has been studied for its potential use in the treatment of a variety of medical conditions, including chronic pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of cancer and other diseases.
properties
IUPAC Name |
2-[4-(4-methylpentyl)cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-11(2)4-3-5-12-6-8-13(9-7-12)10-14(15)16/h11-13H,3-10H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIJIQDRAMSNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CCC(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methylpentyl)cyclohexyl]acetic acid |
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